2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-9-16(17)21-18(23)14-25-19-20-11-12-22(19)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDCEMKZLGCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves several steps. One common synthetic route includes the reaction of 1-benzylimidazole with a suitable thiol reagent to form the sulfanyl intermediate. This intermediate is then reacted with 2-methoxyphenylacetyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the methoxyphenyl group, depending on the reagents and conditions used.
Scientific Research Applications
Structural Characteristics
The molecular formula for 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide is , with a molecular weight of approximately 336.44 g/mol. The compound features an imidazole ring, a thioether linkage, and a methoxy-substituted phenyl group, which are crucial for its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of benzylthioimidazoles have been synthesized and tested against various strains of bacteria and fungi. In vitro studies demonstrated that these compounds can inhibit the growth of pathogens such as Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 3.8 to 6.9 µM for lead compounds .
Anticancer Properties
The compound has also shown promise in anticancer applications. A related study synthesized various imidazole derivatives and assessed their cytotoxic effects against different cancer cell lines. Notably, some derivatives exhibited potent activity against cancer cells while maintaining low toxicity towards normal cells . This suggests potential for developing new anticancer agents based on the imidazole scaffold.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest its potential in modulating biological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzimidazole-acetamide derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:
Physicochemical Properties
- Lipophilicity : The benzyl group in the target compound increases logP (predicted: 3.2) compared to benzoyl (logP: 2.8) or chlorophenyl (logP: 3.0) derivatives.
- Solubility : Methoxy groups improve aqueous solubility (e.g., target compound: ~0.5 mg/mL) vs. methyl or chloro substituents .
Biological Activity
The compound 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a novel derivative that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features an imidazole ring, a thioether linkage, and an acetamide moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structures often interact with specific biological targets, such as receptors or enzymes. This compound may function as a Melanocortin-1 receptor (MC1R) agonist, which is known to play a crucial role in skin homeostasis and inflammation. Activation of MC1R has implications for therapeutic strategies in conditions like erythropoietic protoporphyria (EPP) and inflammatory disorders .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives of benzylimidazoles have demonstrated significant cytotoxicity against various cancer cell lines. In particular:
- MCF7 (breast cancer) : Compounds similar to the target compound showed IC50 values ranging from 1.88 μM to 4.2 μM .
- A549 (lung cancer) : Some derivatives exhibited IC50 values as low as 0.71 μM, indicating strong inhibitory effects on cell proliferation .
Antimicrobial Activity
The thioether moiety in this compound may enhance its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Study 1: MC1R Activation
A study focused on the discovery of non-peptide MC1R agonists reported that certain derivatives exhibited good agonistic activity and metabolic stability. The structure-activity relationship indicated that the presence of the imidazole ring was crucial for receptor binding and activation .
Study 2: Cytotoxicity Assessment
Another research effort evaluated a series of N-benzylimidazole derivatives against multiple cancer cell lines. The results indicated that modifications to the benzyl group significantly influenced the cytotoxicity profiles, with some compounds achieving IC50 values below 5 μM against resistant cell lines .
Data Tables
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | MCF7 | 1.88 | Anticancer |
| Compound B | A549 | 0.71 | Anticancer |
| Compound C | Hep-2 | 3.25 | Anticancer |
| Compound D | P815 | 17.82 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
